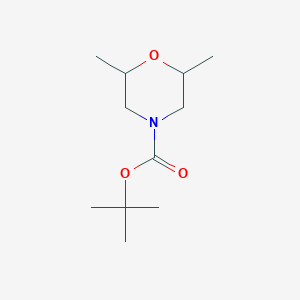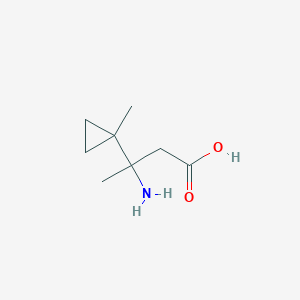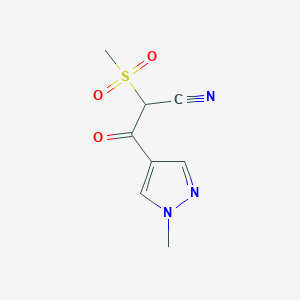
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to achieve the desired product with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for cost-effectiveness, scalability, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methanesulfonyl group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrazole derivatives or nitrile-containing molecules. Examples could be:
- 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 2-Methanesulfonyl-3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
Uniqueness
The uniqueness of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could lie in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H9N3O3S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
3-(1-methylpyrazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-5-6(4-10-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
InChIキー |
SEOUTIPAFCZSOY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=O)C(C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



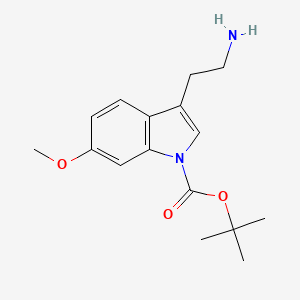
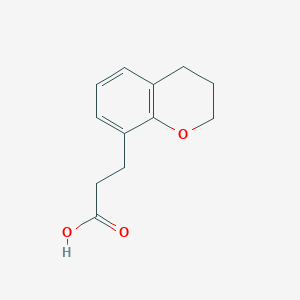


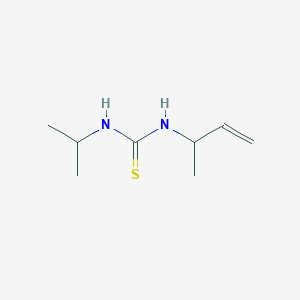
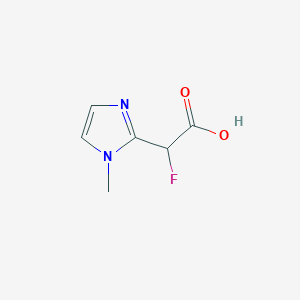
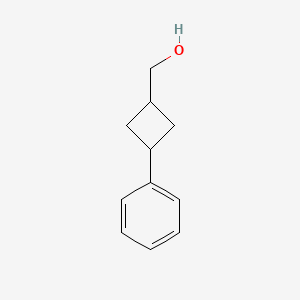
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
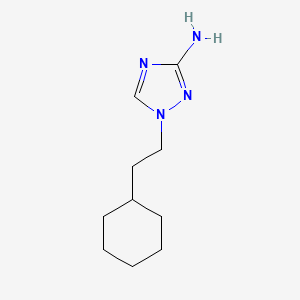
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
